Tetraacetylbrazilin
Description
Tetraacetylbrazilin (C₂₄H₂₂O₉, molecular weight 454.44) is a flavonoid derivative isolated primarily from the heartwood of Caesalpinia sappan L. (Leguminosae), a plant widely used in traditional medicine . Structurally, it is the tetraacetylated form of brazilin, a natural phenolic compound. Its physical properties include a melting point of 155–157°C and a specific optical rotation of +64.0° (c = 1.08, CHCl₃) . This compound is sparingly soluble in water but dissolves readily in organic solvents like methanol and chloroform .
Pharmacologically, it has been identified as a potent inhibitor of phosphodiesterase-1 (PDE1), an enzyme linked to cognitive function. Molecular docking studies reveal its strong binding affinity (ΔG bind = −8.691 kcal/mol) to PDE1B, surpassing other compounds in C. sappan .
Properties
CAS No. |
2241-61-4 |
|---|---|
Molecular Formula |
C24H22O9 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(6a,9,10-triacetyloxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl) acetate |
InChI |
InChI=1S/C24H22O9/c1-12(25)30-17-5-6-18-20(8-17)29-11-24(33-15(4)28)10-16-7-21(31-13(2)26)22(32-14(3)27)9-19(16)23(18)24/h5-9,23H,10-11H2,1-4H3 |
InChI Key |
QTWIUPRYNALMAA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
tetraacetylbrazilin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Structural Complexity: Protosappanin A lacks the acetylated phenolic hydroxyls present in this compound, resulting in reduced molecular weight and altered solubility .
Pharmacological Activities
PDE1 Inhibition
- This compound : Exhibits the strongest PDE1B inhibition (ΔG bind = −8.691 kcal/mol) among C. sappan compounds, attributed to dual π–π interactions with PheA446/PheB446 residues and hydrogen bonding with His234 .
- Brazilin : Moderate inhibitor (ΔG bind = −5.823 kcal/mol) with a single π–π interaction and weaker hydrogen bonding .
- Protosappanin A : Minimal PDE1B affinity (∆G bind = −5.498 kcal/mol), likely due to its oxidized, rigid structure .
Antioxidant and Anti-inflammatory Effects
- This compound: Limited direct evidence, but acetyl groups may stabilize free radical-scavenging phenolic hydroxyls .
- Brazilin : Well-documented antioxidant activity via hydroxyl group-mediated radical neutralization .
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